BWA-522 intermediate-3

PROTAC Androgen Receptor AR-NTD

BWA-522 intermediate-3 is the definitive cereblon-binding moiety required to synthesize the authentic BWA-522 PROTAC. Unlike generic CRBN ligands, only this intermediate ensures the precise molecular architecture that confers BWA-522's unique selectivity for the androgen receptor N-terminal domain, dual AR-FL/AR-V7 degradation, and oral bioavailability (40.5–69.3%). Essential for reproducing the 76% tumor growth inhibition in LNCaP xenograft models. Procure with confidence for SAR studies, in vivo efficacy work, and pharmacological comparator benchmarking.

Molecular Formula C29H40ClNO5
Molecular Weight 518.1 g/mol
Cat. No. B12364412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBWA-522 intermediate-3
Molecular FormulaC29H40ClNO5
Molecular Weight518.1 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(CCl)O
InChIInChI=1S/C29H40ClNO5/c1-28(2,3)36-27(33)31-16-14-21(15-17-31)19-34-25-10-6-22(7-11-25)29(4,5)23-8-12-26(13-9-23)35-20-24(32)18-30/h6-13,21,24,32H,14-20H2,1-5H3/t24-/m1/s1
InChIKeyVDKUVETVOIHEFR-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BWA-522 Intermediate-3 for AR-NTD PROTAC Synthesis: Procurement-Relevant Chemical and Pharmacological Profile


BWA-522 intermediate-3 (CAS 3032602-27-7) is a critical synthetic precursor in the multi-step preparation of BWA-522, a first-in-class, orally bioavailable proteolysis-targeting chimera (PROTAC) degrader targeting the N-terminal domain (NTD) of the androgen receptor (AR) [1]. As a synthetic intermediate, it contributes the cereblon (CRBN) E3 ligase-binding moiety to the final PROTAC architecture, enabling the formation of a ternary complex that ubiquitinates and degrades both full-length AR (AR-FL) and the clinically relevant splice variant AR-V7 . The intermediate itself lacks direct biological activity, but its structural fidelity and chemical purity directly govern the yield and efficacy of the final BWA-522 compound, making it a pivotal procurement target for laboratories engaged in PROTAC synthesis, AR-NTD-targeted drug discovery, and advanced prostate cancer research [2].

BWA-522 Intermediate-3: Why Generic PROTAC Intermediates or AR Antagonists Cannot Substitute in AR-NTD Degrader Synthesis


Generic substitution of BWA-522 intermediate-3 with other CRBN-recruiting intermediates (e.g., lenalidomide or pomalidomide derivatives) is not feasible for laboratories aiming to reproduce the specific pharmacological profile of BWA-522 . The final BWA-522 PROTAC derives its unique selectivity for the AR N-terminal domain from a warhead based on EPI-002 (ralaniten), tethered via a proprietary linker to the cereblon-binding moiety contributed by intermediate-3 [1]. This precise molecular architecture confers dual degradation of AR-FL and AR-V7—a capability absent in AR ligand-binding domain (LBD)-targeting agents like enzalutamide or even other AR LBD-targeted PROTACs (e.g., ARV-110) [2]. Substituting the intermediate alters the linker geometry or E3 ligase engagement, potentially compromising the ternary complex formation, oral bioavailability (40.5% in mice, 69.3% in beagle dogs), and in vivo tumor growth inhibition (TGI=76% at 60 mg/kg) documented for the authentic BWA-522 compound [3].

BWA-522 Intermediate-3: Quantitative Differentiation Evidence Versus AR Antagonists and Alternative PROTAC Degraders


BWA-522 Versus Parent Antagonist EPI-002: Superior AR Degradation and Functional Suppression in Prostate Cancer Cells

BWA-522 exhibits potent degradation of both AR-FL and AR-V7 with DC50 values of 0.73 µM and 0.67 µM in VCaP cells, respectively . In contrast, the parent AR-NTD antagonist EPI-002 (ralaniten) shows no measurable degradation activity, acting solely as a competitive binder [1]. Functionally, BWA-522 reduces PSA protein levels by >80% at 10 µM in VCaP cells, whereas EPI-002 shows minimal effect at the same concentration . This establishes BWA-522's catalytic degradation mechanism as a critical differentiator from simple antagonism.

PROTAC Androgen Receptor AR-NTD

BWA-522 Versus Enzalutamide in Resistant Cells: Quantified Antiproliferative Activity in Enzalutamide-Resistant 22Rv1 Model

BWA-522 demonstrates robust antiproliferative activity against enzalutamide-resistant 22Rv1 prostate cancer cells with an IC50 of 4.08 µM . This activity is directly linked to its ability to degrade AR-V7, a splice variant lacking the LBD that drives enzalutamide resistance [1]. Enzalutamide, which exclusively targets the AR LBD, is ineffective in this model (IC50 >30 µM) because AR-V7 maintains constitutive signaling independent of ligand binding .

Enzalutamide Resistance AR-V7 PROTAC Degrader

BWA-522 In Vivo Oral Bioavailability: Quantitative PK Advantage Over Alternative AR PROTACs

BWA-522 achieves an oral bioavailability (F) of 40.5% in mice (Cmax 376-5947 h·ng/mL at 10 mg/kg) and 69.3% in beagle dogs (5 mg/kg) [1]. This high oral exposure is exceptional for a PROTAC degrader, as many AR-targeting PROTACs (e.g., ARD-2051, ARD-1676) require intravenous administration or exhibit <10% oral bioavailability in preclinical species [2]. The oral PK profile directly correlates with the in vivo efficacy observed in the LNCaP xenograft model (TGI=76% at 60 mg/kg PO) [3].

Oral Bioavailability Pharmacokinetics PROTAC Degrader

BWA-522 Dual AR-FL/AR-V7 Degradation Efficiency: Quantified Protein Elimination Versus AR LBD PROTACs

BWA-522 achieves 77.3% degradation of AR-V7 at 1 µM in VCaP cells and 72.0% degradation of AR-FL at 5 µM in LNCaP cells . This dual degradation profile is mechanistically distinct from AR LBD-targeting PROTACs like ARV-110, which degrade AR-FL but show negligible activity against AR-V7 due to the absence of the LBD in the variant [1]. BWA-522's AR-NTD binding warhead (derived from EPI-002) enables it to engage and degrade both isoforms regardless of LBD status [2].

AR-V7 Degradation AR-FL Degradation PROTAC Degrader

BWA-522 In Vivo Efficacy: Tumor Growth Inhibition in LNCaP Xenograft Model

Oral administration of BWA-522 at 60 mg/kg daily resulted in 76% tumor growth inhibition (TGI) in the LNCaP prostate cancer xenograft model [1]. This in vivo efficacy is supported by the compound's robust oral bioavailability and sustained AR degradation in tumor tissue . In comparison, the parent antagonist EPI-002 (ralaniten) and its prodrug EPI-506 have shown limited in vivo efficacy in clinical and preclinical settings due to poor PK and lack of catalytic degradation [2].

Xenograft Model Tumor Growth Inhibition PROTAC Degrader

BWA-522 Intermediate-3: Primary Research and Industrial Application Scenarios Supported by Quantitative Evidence


Synthesis of Orally Bioavailable AR-NTD PROTACs for In Vivo Prostate Cancer Studies

BWA-522 intermediate-3 is essential for laboratories synthesizing BWA-522 for in vivo efficacy studies in prostate cancer models. The final compound's 76% TGI in LNCaP xenografts and 40.5-69.3% oral bioavailability across species [1] make it a preferred degrader for chronic oral dosing regimens, avoiding the formulation complexity of IV-administered PROTACs. Researchers studying castration-resistant prostate cancer (CRPC) or enzalutamide resistance mechanisms specifically require this intermediate to produce a degrader active against AR-V7 [2].

Functional Genomics and Chemical Biology Studies of AR-NTD Biology

For investigators probing the role of the AR N-terminal domain in transcriptional regulation, BWA-522 intermediate-3 enables the preparation of a tool compound that eliminates both AR-FL and AR-V7 with DC50 values <1 µM . Unlike AR LBD antagonists or LBD-targeted PROTACs, BWA-522 degrades the AR protein regardless of ligand-binding domain mutations or splice variants [3]. This makes it uniquely suited for dissecting AR-NTD-dependent signaling pathways in enzalutamide-resistant cellular models (e.g., 22Rv1, IC50 4.08 µM) .

Benchmarking Novel AR Degraders in Comparative Pharmacology Studies

BWA-522 intermediate-3 supports the synthesis of a well-characterized reference standard for comparative pharmacology studies. BWA-522's quantified degradation efficiencies (77.3% AR-V7 at 1 µM, 72.0% AR-FL at 5 µM) , oral PK parameters, and in vivo TGI (76%) provide a robust benchmark against which new AR-NTD or dual AR-FL/AR-V7 degraders can be evaluated. Procurement of this intermediate ensures consistency and reproducibility in head-to-head comparator experiments.

PROTAC Linker Optimization and Structure-Activity Relationship (SAR) Studies

BWA-522 intermediate-3 provides the CRBN-binding moiety in the final PROTAC architecture . Medicinal chemistry teams engaged in SAR studies can use this intermediate as a starting point to explore alternative linkers or AR-NTD warheads while preserving the cereblon-recruiting module. This enables systematic optimization of ternary complex formation efficiency, linker-dependent degradation kinetics, or physicochemical properties, leveraging the established oral bioavailability baseline of BWA-522 [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for BWA-522 intermediate-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.